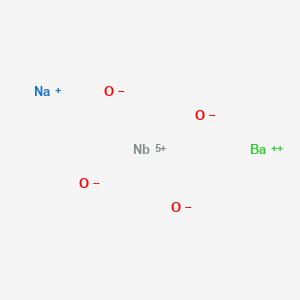
Calcium metaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium metaborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. It is a white crystalline solid characterized by its calcium and borate components. This compound is known for its diverse applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .
Wirkmechanismus
- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .
- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.
- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .
Target of Action
Mode of Action
Pharmacokinetics
Vorbereitungsmethoden
Calcium metaborate can be synthesized through several methods. One common method involves the reaction of boric acid with calcium hydroxide. The reaction is typically carried out at temperatures between 40°C and 65°C, resulting in the formation of this compound precipitate, which is then filtered, washed, dried, and pulverized to obtain the final product . Another method involves the use of borax, lime powder, and hydrochloric acid as raw materials, with the reaction maintained at a pH greater than 10 to produce pure this compound crystals .
Analyse Chemischer Reaktionen
Calcium metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In an oxidation reaction, it can react with strong oxidizing agents to form higher oxidation state compounds. In reduction reactions, it can be reduced by strong reducing agents to form lower oxidation state compounds. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups of atoms. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Wissenschaftliche Forschungsanwendungen
Calcium metaborate has numerous scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has been studied for its potential use in the treatment of bone disorders due to its calcium content. In medicine, it is being explored for its potential use in drug delivery systems. In industry, it is used in the production of fiberglass, where it acts as a binder and improves the mechanical properties of the material .
Vergleich Mit ähnlichen Verbindungen
Calcium metaborate can be compared with other similar compounds such as magnesium borate, zinc borate, and aluminum borate. These compounds share similar properties and applications but differ in their specific chemical compositions and reactivity. For example, magnesium borate is known for its use as a flame retardant and in ceramics, while zinc borate is used as a flame retardant and smoke suppressant. Aluminum borate is used in high-temperature ceramics and as a reinforcing agent in composite materials .
Eigenschaften
CAS-Nummer |
13701-64-9 |
|---|---|
Molekularformel |
BCaHO2 |
Molekulargewicht |
83.90 g/mol |
IUPAC-Name |
calcium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Ca/c2-1-3;/h2H; |
InChI-Schlüssel |
UAWBNUPIWGYOPL-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Ca+2] |
Kanonische SMILES |
B(=O)O.[Ca] |
| 13701-64-9 | |
Physikalische Beschreibung |
DryPowder; Liquid; OtherSolid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















